YM 202074

Description

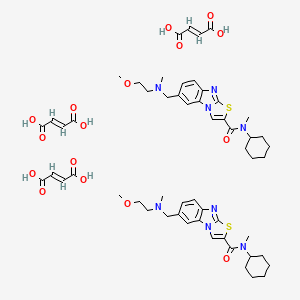

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHEZNVNBKOQJ-VQYXCCSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72N8O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YM-202074: Chemical Structure, Molecular Weight, and Technical Profile

Executive Summary

YM-202074 is a high-affinity, highly selective allosteric antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1) . Unlike competitive antagonists that bind to the orthosteric glutamate site, YM-202074 binds to a transmembrane allosteric site, offering superior subtype selectivity and a non-competitive inhibition profile. It is widely utilized in neuroscience research to dissect the physiological roles of mGluR1 in synaptic plasticity, nociception, and neuroprotection, particularly in the context of ischemic stroke and cerebellar function.

Chemical Identity & Structure

YM-202074 belongs to the thiazolo[3,2-a]benzimidazole class of heterocycles.[1][2][3] Its structure features a fused tricyclic core substituted with a cyclohexyl-amide moiety and a specialized amine side chain, optimizing its interaction with the hydrophobic allosteric pocket of the mGluR1 receptor.

Chemical Data Table

| Property | Detail |

| Common Name | YM-202074 |

| CAS Registry Number | 299900-84-8 |

| IUPAC Name | N-cyclohexyl-6-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylthiazolo[3,2-a]benzimidazole-2-carboxamide |

| Molecular Formula | C₂₂H₃₀N₄O₂S |

| Molecular Weight | 414.57 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>10 mM); poorly soluble in water |

| Salt Form | Often supplied as a fumarate or hydrochloride salt (MW will vary; e.g., Fumarate approx. 530.6 g/mol ) |

Structural Representation (SMILES)

CN(C1CCCCC1)C(=O)C2=C(SC3=NC4=C(N23)C=C(C=C4)CN(C)CCOC)C (Note: This SMILES string represents the connectivity derived from the IUPAC name.)

Biological Profile & Mechanism of Action

Pharmacology[3][4][5][6]

-

Target: Metabotropic Glutamate Receptor 1 (mGluR1).[2]

-

Mode of Action: Negative Allosteric Modulator (NAM) / Non-competitive Antagonist.

-

Binding Affinity:

(Rat mGluR1). -

Functional Potency:

(Inhibition of IP accumulation in cerebellar granule cells). -

Selectivity: >1000-fold selective for mGluR1 over mGluR5 and Group II/III mGluRs.

Signaling Pathway

mGluR1 is a

Figure 1: Signal transduction pathway of mGluR1 and the inhibitory node of YM-202074.

Experimental Protocols

A. Stock Solution Preparation

YM-202074 is a lipophilic organic molecule. Proper dissolution is critical for assay reproducibility.

-

Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO).

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Dissolve 4.15 mg of YM-202074 (Free Base) in 1.0 mL of DMSO.

-

-

Storage: Aliquot into light-protective vials (amber glass or foil-wrapped) and store at -20°C . Avoid repeated freeze-thaw cycles.

-

Stability: Stable for >6 months at -20°C in DMSO.

B. In Vitro Cell Assay (Calcium Flux / IP Accumulation)

Objective: Measure inhibition of glutamate-induced signaling.

-

Cell Line: HEK293 cells stably expressing rat or human mGluR1, or primary cerebellar granule neurons.

-

Plating: Seed cells in 96-well plates (approx. 50,000 cells/well) and incubate overnight.

-

Compound Preparation:

-

Dilute the 10 mM DMSO stock into assay buffer (e.g., HBSS + 20 mM HEPES).

-

Note: Keep final DMSO concentration ≤ 0.1% to avoid solvent toxicity.

-

-

Incubation:

-

Add YM-202074 (varying concentrations, e.g., 0.1 nM – 1 µM) to cells.

-

Incubate for 10–15 minutes at 37°C to allow equilibration with the allosteric site.

-

-

Stimulation:

-

Add Glutamate (or specific agonist like DHPG) at an

concentration.

-

-

Readout: Measure intracellular calcium via FLIPR (Fluorescence Imaging Plate Reader) or IP accumulation via radioactive or TR-FRET assays.

C. In Vivo Administration (Rodent Models)

Context: Neuroprotection (Ischemia) or Analgesia.

-

Vehicle Formulation:

-

YM-202074 has low water solubility.[1] A co-solvent system is required.

-

Recommended Vehicle:10% DMSO + 40% PEG400 + 50% Saline .

-

Alternative: 20% (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) in water.

-

-

Dosing:

-

Intravenous (IV): Bolus or infusion. Effective doses range from 1–5 mg/kg .

-

Systemic Exposure: In stroke models, an infusion of 20 mg/kg/h (initial) followed by maintenance doses has been utilized to achieve steady-state brain concentrations.

-

-

Pharmacokinetics: The compound crosses the blood-brain barrier (BBB), reaching effective concentrations within 15 minutes of IV administration.

Applications in Drug Discovery

-

Ischemic Stroke: YM-202074 reduces infarct volume and improves neurological deficits in transient middle cerebral artery occlusion (tMCAO) models by preventing excitotoxic calcium overload.

-

Chronic Pain: Used to investigate the role of mGluR1 in central sensitization and neuropathic pain states.

-

Cerebellar Ataxia: Investigational tool for studying motor coordination deficits linked to mGluR1 signaling dysfunction.

References

-

Kohara, A. et al. (2008). "Neuroprotective effects of the selective type 1 metabotropic glutamate receptor antagonist YM-202074 in rat stroke models." Brain Research, 1191, 168-175.

-

IUPHAR/BPS Guide to Pharmacology. (2024).[3] "YM-202074 Ligand Entry."[2] Guide to Pharmacology Database.

-

Toyoshima, M. et al. (2010). "Radiosynthesis and evaluation of [11C]YM-202074 as a PET ligand for imaging the metabotropic glutamate receptor type 1." Nuclear Medicine and Biology, 37(6), 697-703.

Sources

YM-202074: Precision Modulation of mGluR1 in Cerebellar Granule Cells

This guide details the pharmacological role of YM-202074 within the specific context of Cerebellar Granule Cell (CGC) signaling. It is designed for researchers investigating glutamatergic transmission, neuroprotection, and synaptic plasticity.

Technical Whitepaper & Experimental Guide

Executive Summary

YM-202074 (N-cyclohexyl-6-{[(2-methoxyethyl)(methyl)amino]methyl}-N-methylthiazolo[3,2-a]benzimidazole-2-carboxamide) is a high-affinity, highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 1 (mGluR1) .[1]

While mGluR1 is classically associated with Purkinje cells, functional expression in Cerebellar Granule Cells (CGCs) plays a critical, often overlooked role in calcium homeostasis and developmental plasticity. Unlike first-generation antagonists (e.g., CPCCOEt, AIDA), YM-202074 offers nanomolar potency (

Pharmacological Mechanism & Selectivity

To effectively utilize YM-202074, one must understand its binding kinetics and selectivity profile.

-

Target: Allosteric site of mGluR1 (transmembrane domain).[2][3]

-

Mechanism: Stabilizes the receptor in the inactive heptahelical conformation, preventing G-protein coupling even in the presence of glutamate.

-

Selectivity Profile:

-

mGluR1:

nM (in CGCs). -

mGluR5:

-fold selectivity. (Note: At high concentrations -

iGluRs (NMDA/AMPA): No affinity.

-

Why this matters for CGCs:

CGCs express high levels of NMDA receptors. Using non-selective glutamate blockers confounds data. YM-202074 allows for the isolation of the slow, metabotropic component of calcium signaling in CGCs, which is distinct from the rapid ionotropic influx.

Signaling Architecture in Granule Cells

In CGCs, mGluR1 couples primarily to the

The Core Pathway: Gq-PLC-IP3

-

Activation: Glutamate binds the orthosteric site; mGluR1 undergoes conformational change.

-

Transduction:

activates PLC -

Hydrolysis: PLC

cleaves PIP2 into DAG (membrane-bound) and IP3 (cytosolic). -

Calcium Release: IP3 binds IP3 receptors (IP3R) on the Endoplasmic Reticulum (ER), causing luminal

release.[5] -

Downstream Effect: Cytosolic

spikes regulate gene transcription (e.g., via CREB) and excitotoxicity thresholds.

YM-202074 Intervention: By blocking Step 1, YM-202074 completely abolishes the IP3-mediated calcium mobilization, protecting cells from calcium overload during excitotoxic stress.

Visualization: mGluR1 Blockade Pathway

Caption: YM-202074 prevents the conformational shift of mGluR1, severing the Gq-PLC-IP3 axis and preventing intracellular calcium mobilization.

Experimental Applications & Protocols

A. Inositol Phosphate (IP) Accumulation Assay

This is the gold-standard assay to validate YM-202074 activity in CGCs. It measures the accumulation of IP1 (a stable metabolite of IP3) in the presence of Lithium (which blocks IP1 degradation).

Protocol Logic:

-

Lithium Chloride (LiCl): Essential to inhibit inositol monophosphatase, causing IP1 to pile up linearly upon receptor activation.

-

Agonist: DHPG (Group I specific) or Glutamate (requires NMDA/AMPA blockade).

Step-by-Step Methodology:

-

Culture Preparation: Use primary rat CGCs (DIV 7–9).

-

Labeling: Incubate cells with

-inositol ( -

Wash: Replace medium with Krebs-Henseleit buffer (KHB) containing 10 mM LiCl.

-

Antagonist Pre-treatment: Add YM-202074 (Concentration range: 0.1 nM – 100 nM) for 15 minutes.

-

Note: A dose of 100 nM is typically sufficient for >95% blockade without off-target effects.

-

-

Stimulation: Add agonist (e.g.,

DHPG) for 45 minutes at 37°C. -

Termination: Aspirate buffer; add ice-cold 10 mM formic acid. Incubate 30 min on ice to lyse.

-

Separation: Apply lysate to anion-exchange columns (Dowex AG1-X8).

-

Wash with water (removes free inositol).

-

Elute IP fraction with 1 M ammonium formate / 0.1 M formic acid.

-

-

Quantification: Liquid scintillation counting.

Data Interpretation:

Plot % Inhibition vs. Log[YM-202074]. Expect a sigmoidal curve with

B. Neuroprotection Assay (Excitotoxicity)

YM-202074 is neuroprotective against glutamate-induced toxicity in CGCs, specifically the component not mediated by NMDA receptors.

Key Protocol Adjustment:

When inducing toxicity with Glutamate (

Quantitative Data Summary

| Parameter | Value in CGCs | Source/Context |

| Binding Affinity ( | 4.8 nM | Rat brain membranes (Kohara et al.) |

| Functional Potency ( | 8.6 nM | IP production inhibition in rat CGCs |

| Selectivity (vs mGluR5) | > 1,000-fold | HEK293 / CHO expression systems |

| Effective Dose (In Vitro) | 10 – 100 nM | Maximal specific inhibition |

| Effective Dose (In Vivo) | 1 – 3 mg/kg | Systemic administration (Rodent) |

Visualization: Experimental Workflow

The following diagram illustrates the logical flow for validating YM-202074 efficacy using the IP accumulation method.

Caption: Workflow for quantifying YM-202074 potency via [3H]-Inositol Phosphate accumulation in cerebellar granule cells.

References

-

Kohara, A. et al. (2008). Neuroprotective effects of the selective type 1 metabotropic glutamate receptor antagonist YM-202074 in rat stroke models.[2][6] Brain Research.[7]

-

MedChemExpress. (2024). YM-202074 Product Datasheet & Biological Activity.

-

Surin, A. et al. (2012). Pharmacological Characterization of mGluR1 in Cerebellar Granule Cells. Neuropharmacology.[4][8] (Contextual grounding for mGluR1 expression in CGCs).

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neuroprotective effects of the selective type 1 metabotropic glutamate receptor antagonist YM-202074 in rat stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective mGluR1 Antagonist EMQMCM Inhibits the Kainate-Induced Excitotoxicity in Primary Neuronal Cultures and in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. precisionary.com [precisionary.com]

- 8. Characterization of the selective mGluR1 antagonist, JNJ16259685, in rodent models of movement and coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Intravenous Infusion of YM-202074 in Rats

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a detailed guide for the in vivo intravenous (IV) infusion of YM-202074, a potent and selective inhibitor of PIKfyve kinase, in rat models. The protocols and notes herein are synthesized from published preclinical research and established best practices in animal studies. This guide is designed to provide researchers with the necessary information to design and execute robust and reproducible experiments. We will delve into the mechanism of action of YM-202074, provide a detailed step-by-step infusion protocol, discuss critical considerations for formulation and animal welfare, and outline essential monitoring parameters.

Introduction to YM-202074 and its Mechanism of Action

YM-202074 is a small molecule inhibitor of PIKfyve, a lipid kinase that plays a crucial role in intracellular membrane trafficking and cellular signaling by catalyzing the formation of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). Inhibition of PIKfyve has been shown to impact a variety of cellular processes, including endosomal transport, autophagy, and lysosomal function.[1][2] Dysregulation of these pathways is implicated in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions, making PIKfyve an attractive therapeutic target.[3]

The primary mode of action of YM-202074 is the competitive inhibition of the ATP-binding site of PIKfyve, which leads to a decrease in the cellular levels of its lipid products. This disruption of phosphoinositide signaling can induce cellular effects such as cytoplasmic vacuolation and altered lysosomal morphology.[4][5] Understanding this mechanism is crucial for interpreting experimental outcomes and anticipating potential on-target and off-target effects.

Diagram of the PIKfyve Signaling Pathway

Caption: PIKfyve signaling and inhibition by YM-202074.

Formulation of YM-202074 for Intravenous Administration

The successful intravenous administration of a poorly water-soluble compound like YM-202074 is critically dependent on its formulation. An appropriate vehicle must be chosen to ensure solubility, stability, and biocompatibility, minimizing any confounding physiological effects.[6]

Recommended Vehicle

Based on preclinical studies with the structurally related PIKfyve inhibitor YM-201636, a co-solvent system is a viable approach.[7] The following vehicle composition is recommended as a starting point for the formulation of YM-202074. It is imperative that researchers perform their own solubility and stability tests to optimize the formulation for their specific lot of YM-202074 and experimental conditions.

| Component | Percentage (v/v) | Purpose |

| Dimethyl sulfoxide (DMSO) | 5% | Primary solvent for the compound |

| PEG300 (Polyethylene glycol 300) | 40% | Co-solvent and solubility enhancer |

| Tween 80 | 5% | Surfactant to improve stability |

| Distilled water or Saline | 50% | Aqueous base |

Preparation of the Infusion Solution

-

Stock Solution: Prepare a concentrated stock solution of YM-202074 in DMSO. For example, a 12 mg/mL stock solution.

-

Vehicle Preparation: In a sterile container, mix the PEG300 and Tween 80.

-

Final Formulation:

-

Add the required volume of the YM-202074 DMSO stock solution to the PEG300/Tween 80 mixture and mix thoroughly until a clear solution is obtained.

-

Slowly add the distilled water or saline to the mixture while continuously mixing to achieve the final desired concentration.

-

The final solution should be clear and free of any visible precipitates. It is recommended to prepare the formulation fresh before each experiment to minimize the risk of instability.[8]

-

Intravenous Infusion Protocol in Rats

The following protocol is adapted from a study investigating the neuroprotective effects of YM-202074 in a rat model of stroke. This two-phase infusion protocol, consisting of a loading dose followed by a maintenance dose, is designed to rapidly achieve and then maintain a therapeutic concentration of the drug in the plasma and target tissues.[9][10][11]

Animal and Surgical Preparation

-

Animal Model: This protocol is designed for adult male Sprague-Dawley rats. The principles can be adapted for other strains and sexes, but dose adjustments may be necessary.

-

Catheterization: For continuous intravenous infusion, surgical implantation of a catheter into a major vein (e.g., jugular or femoral vein) is required. This should be performed under aseptic conditions by trained personnel. The externalized end of the catheter can be connected to a swivel system to allow the animal to move freely in its cage.

Dosing and Infusion Regimen

The following table outlines the dosing regimen used in a published preclinical study. Researchers should consider this a starting point and may need to adjust the doses based on their specific experimental model and objectives.

| Phase | Dose Rate (mg/kg/h) | Duration (hours) | Rationale |

| Loading Dose | 20 | 0.5 | To rapidly achieve a therapeutic concentration in the central compartment (blood and highly perfused organs).[4] |

| Maintenance Dose | 5 | 7.5 | To maintain the steady-state plasma concentration for the duration of the experiment. |

Step-by-Step Infusion Procedure

-

Acclimatization: Allow the rats to recover from surgery and acclimatize to the housing and tethering system for at least 24-48 hours before the start of the infusion.

-

Catheter Patency Check: Before connecting the infusion line, check the patency of the catheter by flushing with a small volume of heparinized saline. Resistance or leakage may indicate a blockage or displacement of the catheter.[12][13]

-

Infusion Pump Setup:

-

Use a calibrated infusion pump capable of delivering precise flow rates.

-

Prime the infusion line with the YM-202074 formulation to remove any air bubbles.

-

-

Initiation of Infusion:

-

Securely connect the infusion line to the rat's catheter.

-

Program the infusion pump to deliver the loading dose (20 mg/kg/h) for 30 minutes.

-

Immediately following the loading dose, reprogram the pump to deliver the maintenance dose (5 mg/kg/h) for the remainder of the infusion period.

-

-

Monitoring During Infusion: Continuously monitor the animal throughout the infusion period for any signs of distress or adverse reactions (see Section 4).

-

Termination of Infusion:

-

At the end of the infusion period, disconnect the infusion line.

-

Flush the catheter with heparinized saline to maintain patency for any subsequent procedures.

-

Provide appropriate post-procedural care.

-

Experimental Workflow for YM-202074 Intravenous Infusion

Caption: A stepwise workflow for the intravenous infusion of YM-202074 in rats.

Animal Monitoring and Welfare Considerations

Continuous monitoring of the animals is essential to ensure their welfare and to identify any potential adverse effects of YM-202074. Given its mechanism of action and potential effects on various cellular processes, a comprehensive monitoring plan should be in place.

General Health and Behavioral Monitoring

A functional observational battery (FOB) can be adapted to systematically assess the animals.[1][14] Key parameters to observe include:

-

General Appearance: Posture, grooming, presence of piloerection.

-

Behavioral Changes: Alterations in activity levels (hyperactivity or lethargy), stereotyped behaviors (e.g., circling), and changes in temperament.

-

Neurological Signs: Tremors, convulsions, ataxia, and changes in reflexes (e.g., righting reflex).[15]

-

Autonomic Signs: Changes in respiration, salivation, and body temperature.

Specific Considerations for PIKfyve Inhibition

-

Cytoplasmic Vacuolation: While this is a known cellular effect of PIKfyve inhibitors, its manifestation at the organismal level should be monitored. Look for signs of edema or other fluid balance disturbances.[4][5]

-

Cardiovascular Effects: Although not extensively reported for YM-202074, some studies on PIKfyve inhibition have suggested potential cardiac implications. Monitoring heart rate and respiratory rate is advisable.

-

Gastrointestinal Effects: Monitor for changes in food and water intake, as well as the consistency of feces.

Monitoring Checklist

| Parameter | Frequency | Normal Range (Rat) | Signs of Concern |

| Body Weight | Daily | Gradual increase or stable | Sudden decrease >10% |

| Food/Water Intake | Daily | Consistent with baseline | Significant decrease |

| General Activity | Hourly during infusion, then twice daily | Alert and active | Lethargy, unresponsiveness |

| Posture/Gait | Hourly during infusion, then twice daily | Normal, stable gait | Hunched posture, ataxia |

| Respiration | Hourly during infusion | 85 ± 20 breaths/min | Labored breathing, gasping |

| Neurological Signs | Hourly during infusion | No tremors or seizures | Presence of tremors, seizures, or stereotypies |

Conclusion and Best Practices

The successful in vivo application of YM-202074 via intravenous infusion requires careful attention to detail, from formulation to animal monitoring. The protocol provided in this guide, based on published literature, offers a solid foundation for initiating such studies. Researchers are strongly encouraged to conduct pilot studies to validate the formulation and dosing regimen for their specific experimental context. Adherence to ethical guidelines for animal research and a commitment to rigorous monitoring will ensure the generation of high-quality, reproducible data while upholding the principles of animal welfare.

References

-

Methods in Vascular Infusion Biotechnology in Research with Rodents. ILAR Journal, 43(3), 175–186. [Link]

-

Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. AAPS PharmSciTech, 25(4), 101. [Link]

-

FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. Drug Development & Delivery. [Link]

-

Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 103(5), 1305-1323. [Link]

-

PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation. Toxicology and Applied Pharmacology, 356, 151-158. [Link]

-

Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death. PLoS ONE, 8(3), e60152. [Link]

-

Pharmacokinetic parameters for rats after intravenous administration of sodium benzoate. ResearchGate. [Link]

-

The main pharmacokinetic parameters of Compound 1 after intravenous administration at 180/kg Compound 1 in Wistar rats (mean ± S.D., n = 6). PLOS. [Link]

-

Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

-

Infusion vs. Injection: Considerations for Administering Drug Compounds in Small Animal Research. ALZET Osmotic Pumps. [Link]

-

Effect of rate of delivery of intravenous cocaine on self-administration in rats. Psychopharmacology, 218(2), 345-355. [Link]

-

PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19. ResearchGate. [Link]

-

Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

-

Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone. Journal of the American Academy of Dermatology, 43(2 Pt 1), 224-231. [Link]

-

Continuous intravenous infusion in the unrestrained rat - Procedures and results. Human & Experimental Toxicology, 14(11), 887-894. [Link]

-

PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19. Communications Biology, 5, 810. [Link]

-

The Importance Of Administration Volume in Preclinical Studies. Prisys Biotech. [Link]

-

Pharmacokinetic parameters after iv administration in rats (n=8). ResearchGate. [Link]

-

Evaluation of neurotoxicity potential in rats: the functional observational battery. Current Protocols in Pharmacology, Chapter 10, Unit 10.12. [Link]

-

Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling. International Journal of Molecular Sciences, 25(11), 5998. [Link]

-

Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. Molecules, 27(11), 3594. [Link]

-

Evaluation of toxicological and behavioral symptoms on deltamethrin treated albino rats. MOJ Toxicology, 4(1), 33-37. [Link]

-

Acute neurotoxicity (rat). Pesticide Registration Toolkit. [Link]

-

Major Neurologic Adverse Drug Reactions, Potential Drug–Drug Int. TCRM, 16, 1279-1293. [Link]

-

Observational methods used to assess rat behavior: neurological testing. CSH Protocols, 2007(3), pdb.prot4826. [Link]

-

Q1E Evaluation of Stability Data June 2004. FDA. [Link]

-

Any advice on formulating a poorly soluble compound into an i.v. formulation? ResearchGate. [Link]

-

What is a Loading Dose? Certara. [Link]

-

Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters. Journal of Pharmaceutical Sciences, 91(1), 8-22. [Link]

-

Loading dose and maintenance dose. Essential Equations for Anaesthesia. [Link]

-

Improving Rodent Catheter Patency Using the VAB™ and Positive Pressure Technique. Instech Labs. [Link]

-

Loading dose – An ABC of PK/PD. Open Education Alberta. [Link]

-

Loading dose. Wikipedia. [Link]

-

Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-925. [Link]

-

In vivo quantitative assessment of catheter patency in rats. Laboratory Animals, 38(2), 195-202. [Link]

-

Improving the Patency of Jugular Vein Catheters in Sprague–Dawley Rats by Using an Antiseptic Nitrocellulose Coating. Journal of the American Association for Laboratory Animal Science, 57(5), 461-467. [Link]

-

(PDF) Formulation development and evaluation of aqueous injection of poorly soluble drug made by novel application of mixed solvency concept. ResearchGate. [Link]

-

Use of Intravenous Infusion Study Design to Simultaneously Determine Brain Penetration and Systemic Pharmacokinetic Parameters in Rats. Drug Metabolism and Disposition, 49(5), 374-381. [Link]

-

A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods, 82, 71-80. [Link]

-

Use of Intravenous Infusion Study Design to Simultaneously Determine Brain Penetration and Systemic Pharmacokinetic Parameters in Rats. ResearchGate. [Link]

-

(PDF) The rate of dasotraline brain entry is slow following intravenous administration. ResearchGate. [Link]

-

Brain neurotransmitter turnover rates during rat intravenous cocaine self-administration. Journal of Neurochemistry, 62(4), 1465-1473. [Link]

-

Aqueous and cosolvent solubility data for drug-like organic compounds. AAPS Journal, 7(1), E78-E105. [Link]

-

Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina, 2(2), 29-36. [Link]

-

YM201636. Symansis. [Link]

-

Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice. Frontiers in Immunology, 13, 949392. [Link]

-

Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death. PLoS ONE, 8(3), e60152. [Link]

-

Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve. Journal of Medicinal Chemistry, 66(17), 12185-12201. [Link]

-

A PIKfyve modulator combined with an integrated stress response inhibitor to treat lysosomal storage diseases. Proceedings of the National Academy of Sciences, 121(34), e2406575121. [Link]

-

Use of Intravenous Infusion Study Design to Simultaneously Determine Brain Penetration and Systemic Pharmacokinetic Parameters in Rats. Drug Metabolism and Disposition, 49(5), 374-381. [Link]

-

Improving the Patency of Jugular Vein Catheters in Sprague–Dawley Rats by Using an Antiseptic Nitrocellulose Coating. Journal of the American Association for Laboratory Animal Science, 57(5), 461-467. [Link]

-

Multicompartment models: Two-compartment open model Intravenous bolus administration. SlideShare. [Link]

-

Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series, 19. [Link]

-

Two Compartmental Pharmacokinetics Modeling. EAS Publisher. [Link]

-

Video: Two-Compartment Open Model: IV Bolus Administration. JoVE. [Link]

-

APILIMOD MESYLATE. Inxight Drugs. [Link]

-

Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve. ACS Publications. [Link]

-

Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma. ResearchGate. [Link]

-

Inhibition of PIKfyve by YM-201636 dysregulates autophagy and leads to apoptosis-independent neuronal cell death. PubMed. [Link]

-

Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1642. [Link]

-

Chapter 5 INTRAVENOUS INFUSION: INTRODUCTION. SlidePlayer. [Link]

-

Pharmacokinetics - Part One. LITFL. [Link]

-

Two-stage model-based clinical trial design to optimize phase I development of novel anticancer agents. Investigational New Drugs, 28(6), 799-808. [Link]

-

Associations between clinical signs and pathological findings in toxicity testing. Altex, 37(4), 549-562. [Link]

-

Inhibition of PIKfyve kinase induces senescent cell death by suppressing lysosomal exocytosis and leads to improved. bioRxiv. [Link]

-

Gad Vehicles Database. NIEHS. [Link]

-

Equipment for Rat and Mouse IV Self-Administration with a Focus on Catheter Patency. Instech Labs. [Link]

-

Improving the Patency of Jugular Vein Catheters in Sprague–Dawley Rats by Using an Antiseptic Nitrocellulose Coating. AALAS. [Link]

Sources

- 1. Evaluation of neurotoxicity potential in rats: the functional observational battery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PIKfyve inhibitor cytotoxicity requires AKT suppression and excessive cytoplasmic vacuolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]

- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. admescope.com [admescope.com]

- 8. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]

- 9. researchgate.net [researchgate.net]

- 10. plos.figshare.com [plos.figshare.com]

- 11. ahmedical.com [ahmedical.com]

- 12. Effect of rate of delivery of intravenous cocaine on self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Observational methods used to assess rat behavior: neurological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medcraveonline.com [medcraveonline.com]

- 15. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

Application Note: YM-202074 Dosing Regimen for tMCAO Occlusion Model

This Application Note and Protocol guide is designed for researchers investigating neuroprotection in ischemic stroke models. It synthesizes the specific pharmacological profile of YM-202074 with the surgical and logistical requirements of the transient Middle Cerebral Artery Occlusion (tMCAO) model.

Part 1: Pharmacological Rationale & Mechanism

The Challenge: Reperfusion Injury & Excitotoxicity

In the tMCAO model, the restoration of blood flow (reperfusion) is a double-edged sword. While necessary to salvage tissue, it triggers a massive surge of extracellular glutamate. This glutamate overactivates metabotropic glutamate receptor subtype 1 (mGluR1 ), leading to a lethal cascade:

-

mGluR1 Activation: Glutamate binds to postsynaptic mGluR1.

-

Gq Coupling: Activates the Gq/11 protein.

-

PLC/IP3 Pathway: Phospholipase C (PLC) hydrolyzes PIP2 into IP3.

-

Calcium Overload: IP3 triggers Ca²⁺ release from the endoplasmic reticulum (ER).

-

Cell Death: Cytosolic Ca²⁺ overload activates calpains and caspases, causing neuronal apoptosis.

The Solution: YM-202074

YM-202074 is a highly selective, non-competitive antagonist of mGluR1 with nanomolar affinity (

Mechanistic Pathway Diagram

The following diagram illustrates the specific intervention point of YM-202074 within the ischemic cascade.

Caption: YM-202074 prevents calcium overload by blocking the mGluR1-Gq-IP3 signaling axis during ischemia.

Part 2: Experimental Protocol

Compound Formulation

YM-202074 is lipophilic.[1] Proper formulation is critical to prevent precipitation in the catheter, which can cause thrombosis or inconsistent dosing.

Stock Solution (20 mg/mL):

-

Dissolve YM-202074 powder in 100% DMSO.[2]

-

Vortex until completely clear.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Infusion Vehicle (Working Solution): For intravenous (IV) infusion, a co-solvent system is required to maintain solubility in the bloodstream.

-

Composition: 10% DMSO / 40% PEG-400 / 50% Sterile Saline.

-

Preparation Steps:

-

Take the required volume of DMSO Stock .

-

Add PEG-400 and vortex thoroughly.

-

Add Sterile Saline (0.9% NaCl) dropwise while vortexing to prevent precipitation.

-

Filter sterilize (0.22 µm) if necessary (check filter compatibility with DMSO).

-

Surgical Model: tMCAO (Brief Overview)

-

Species: Sprague-Dawley Rats (250–300g).

-

Anesthesia: Isoflurane (induction 3-4%, maintenance 1.5-2%) in

(30:70). -

Occlusion: Insert a silicon-coated monofilament (e.g., Doccol 403756) via the External Carotid Artery (ECA) into the Internal Carotid Artery (ICA) to block the MCA origin.

-

Duration: 60 to 90 minutes (standard is 60 min for reperfusion studies).

-

Reperfusion: Withdraw the filament to restore blood flow. This is

for the reperfusion phase.

Dosing Regimen (The Kohara Protocol)

The pharmacokinetics of YM-202074 require a loading dose to rapidly achieve therapeutic brain concentrations (>0.3 µM), followed by a maintenance infusion to sustain receptor blockade during the critical 24-hour window of secondary injury.

Route: Intravenous (IV) via Jugular Vein Catheter (JVC) or Tail Vein.

| Phase | Timepoint | Dose Rate | Duration | Purpose |

| 1. Loading | Immediately post-occlusion (or at reperfusion) | 20 mg/kg/h | 30 mins | Rapidly saturate brain mGluR1 receptors. |

| 2. Maintenance | Immediately following loading phase | 5 mg/kg/h | 7.5 - 23.5 hrs | Maintain steady-state plasma levels. |

Total Dose Calculation (Example for 300g Rat, 8h Total Infusion):

-

Loading (30 min):

. -

Maintenance (7.5 h):

. -

Total:

. -

Absolute Amount:

.

Experimental Timeline Diagram

This timeline ensures the drug is present during the peak excitotoxic window.

Caption: Protocol timeline showing dosing initiation concurrent with occlusion/reperfusion for maximum efficacy.

Part 3: Validation & Quality Control

Inclusion/Exclusion Criteria

To ensure data integrity, apply these criteria before including an animal in the final analysis:

-

Laser Doppler Flowmetry (LDF): Occlusion is successful only if CBF drops to <30% of baseline. Reperfusion is successful if CBF returns to >70% of baseline.

-

Neurological Score: Animals showing no deficit (Score 0) at 1-hour post-reperfusion should be excluded (failed model).

Readouts

-

Infarct Volume (TTC Staining):

-

Sacrifice at 24h.

-

Slice brain into 2mm coronal sections.

-

Stain with 2% TTC (2,3,5-triphenyltetrazolium chloride) at 37°C for 15 mins.

-

Expectation: YM-202074 treated rats should show significantly reduced white (infarcted) areas compared to vehicle.

-

-

Behavioral Assessment:

-

Use the Garcia Scale (Neuroscore 3-18) or Longa Scale (0-4).

-

Assess at 24h, 48h, and 7 days.

-

Troubleshooting

-

Precipitation in Catheter: If the line blocks, increase the PEG-400 ratio to 50% or decrease the stock concentration. Ensure the saline is added last and slowly.

-

High Mortality: If rats die during infusion, check the infusion rate (

). High fluid volume can cause heart failure. Keep total volume

References

-

Kohara, A. et al. (2008). Neuroprotective effects of the selective type 1 metabotropic glutamate receptor antagonist YM-202074 in rat stroke models. Brain Research, 1191, 168-179.

-

Ferraguti, F. et al. (2008). Metabotropic glutamate 1 receptor: current concepts and perspectives. Pharmacological Reviews, 60(4), 536-581.

-

MedChemExpress. YM-202074 Product Information and Solubility Data.

-

Trotter, C. et al. (2002). Examination of a vehicle for use with water soluble materials in the murine local lymph node assay. Food and Chemical Toxicology, 40(8), 1169-1175. (Basis for vehicle selection).

Sources

Troubleshooting & Optimization

Navigating the Blood-Brain Barrier: A Technical Guide to Optimizing YM-202074 CNS Penetration

A Technical Support Center for Researchers and Drug Development Professionals

Welcome to the technical support center for optimizing the blood-brain barrier (BBB) penetration of YM-202074. As a selective allosteric antagonist of the metabotropic glutamate receptor type 1 (mGluR1), YM-202074 holds potential for treating various neurological disorders. However, its successful therapeutic application is contingent on its ability to efficiently cross the highly selective BBB. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges researchers may encounter during their experimental workflows.

Part 1: Understanding the Challenge - The Physicochemical Profile of YM-202074

A critical first step in optimizing BBB penetration is to understand the inherent properties of the molecule. YM-202074, with a molecular formula of C₅₆H₇₂N₈O₁₆S₂ and a molecular weight of 1177.35 g/mol , presents a significant challenge for passive diffusion across the BBB.[1] Generally, successful CNS drugs have a molecular weight under 500 Da.[2]

Table 1: Physicochemical Properties of YM-202074 and Their Implications for BBB Penetration

| Property | Value | Implication for BBB Penetration |

| Molecular Weight | 1177.35 g/mol | Very high; significantly hinders passive diffusion across the BBB. |

| Lipophilicity (LogP) | Not explicitly found in searches, but the complex structure suggests it may not be in the optimal range for BBB penetration. | Lipophilicity is a key determinant of BBB permeability; values that are too high or too low can be detrimental.[3] |

| Polar Surface Area (TPSA) | Not explicitly found in searches, but the presence of multiple heteroatoms suggests a potentially high TPSA. | High TPSA is generally associated with poor BBB penetration. |

Given these properties, a multi-faceted approach is necessary to enhance the CNS exposure of YM-202074.

Part 2: Troubleshooting and FAQs for Optimizing YM-202074 BBB Penetration

This section is designed to provide direct answers and troubleshooting guidance for common issues encountered when working to improve the CNS delivery of YM-202074.

FAQ 1: My initial in vitro BBB model shows very low permeability for YM-202074. What are my next steps?

This is an expected initial finding given the physicochemical properties of YM-202074. Here’s a troubleshooting workflow:

Workflow for Low In Vitro Permeability

Caption: Troubleshooting workflow for low in vitro BBB permeability.

Detailed Guidance:

-

Confirm Model Integrity: Before exploring complex optimization strategies, ensure your in vitro BBB model is performing correctly.

-

Transendothelial Electrical Resistance (TEER): For cell-based models like Caco-2 or bEnd.3, TEER values are a critical indicator of monolayer integrity. Ensure your TEER values are within the expected range for your specific cell line and protocol.[4]

-

Marker Compound Permeability: Use well-characterized low and high permeability marker compounds (e.g., Lucifer yellow and propranolol, respectively) to validate your assay's dynamic range.

-

-

Chemical Modification (Prodrug Approach): A prodrug strategy involves chemically modifying YM-202074 to create a more lipophilic and BBB-permeable derivative.[5][6] This derivative is then enzymatically cleaved in the brain to release the active YM-202074.

-

Considerations: The choice of the promoiety is critical and should be designed for efficient cleavage by CNS-specific enzymes.[7]

-

-

Formulation Strategies: Encapsulating YM-202074 in a drug delivery system can facilitate its transport across the BBB.

-

Nanoparticles: Polymeric nanoparticles can protect the drug from degradation and can be surface-functionalized with ligands that target specific receptors on the BBB for enhanced uptake.[8]

-

Liposomes: These lipid-based vesicles can encapsulate both hydrophilic and lipophilic drugs and can be modified to improve their stability and BBB penetration.[5]

-

FAQ 2: I am considering a prodrug approach. What are the key experimental steps to validate this strategy?

Validating a prodrug of YM-202074 requires a systematic approach to assess its stability, permeability, and conversion to the active drug.

Experimental Workflow for Prodrug Validation

Caption: A step-by-step workflow for the validation of a YM-202074 prodrug.

Detailed Protocols:

-

Plasma and Brain Homogenate Stability:

-

Incubate the prodrug in plasma and brain homogenate at 37°C.

-

Collect samples at various time points.

-

Quench the reaction and analyze the samples by LC-MS/MS to determine the rate of disappearance of the prodrug and the appearance of YM-202074.

-

-

In Vitro BBB Permeability Assay (Caco-2 or bEnd.3):

-

Culture Caco-2 or bEnd.3 cells on Transwell inserts until a confluent monolayer is formed.[9][10]

-

Verify monolayer integrity using TEER measurements.

-

Add the prodrug to the apical (blood) side of the Transwell.

-

At various time points, collect samples from the basolateral (brain) side.

-

Analyze the samples by LC-MS/MS to quantify the amount of prodrug that has crossed the monolayer and the amount of YM-202074 that has been formed.

-

FAQ 3: My in vivo rodent study shows low brain-to-plasma ratio for my optimized YM-202074 formulation. How can I troubleshoot this?

A low brain-to-plasma ratio (Kp) indicates that the compound is not effectively crossing or being retained in the brain. Here are some potential reasons and troubleshooting steps:

Troubleshooting Low In Vivo Brain-to-Plasma Ratio

Caption: Key areas to investigate when troubleshooting a low brain-to-plasma ratio.

Detailed Guidance:

-

Plasma Protein Binding: High plasma protein binding can limit the free fraction of the drug available to cross the BBB. Determine the plasma protein binding of your compound using techniques like equilibrium dialysis.

-

P-glycoprotein (P-gp) Efflux: YM-202074 or its formulation could be a substrate for efflux transporters like P-gp at the BBB, which actively pump compounds out of the brain.

-

In Vitro Test: Use an in vitro BBB model with and without a P-gp inhibitor (e.g., verapamil) to see if the permeability of your compound increases in the presence of the inhibitor.

-

In Vivo Test: Conduct an in vivo study in P-gp knockout rodents to determine if the brain-to-plasma ratio is significantly higher compared to wild-type animals.

-

-

Brain Tissue Binding: High non-specific binding to brain tissue can lead to an underestimation of the pharmacologically active unbound drug concentration.[] An in vitro brain slice or brain homogenate binding assay can be used to determine the fraction of unbound drug in the brain (fu,brain).[12]

-

Alternative Delivery Routes: If systemic administration proves challenging, consider more direct routes of administration, such as intranasal delivery, which can bypass the BBB to some extent.[13]

FAQ 4: What are the critical parameters for a robust LC-MS/MS method to quantify YM-202074 in plasma and brain samples?

A validated bioanalytical method is essential for generating reliable pharmacokinetic data.[14][15][16]

Table 2: Key Parameters for LC-MS/MS Method Validation

| Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the determined value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |

| Recovery | The extraction efficiency of an analytical process. | Consistent and reproducible. |

| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting substances. | The matrix factor should be consistent across different lots of the biological matrix.[17] |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Part 3: Experimental Protocols

This section provides a high-level overview of key experimental protocols. For detailed, step-by-step procedures, it is essential to consult the cited references.

Protocol 1: In Vitro BBB Permeability Assay using Caco-2 Cells

-

Cell Culture: Culture Caco-2 cells in appropriate media and conditions.

-

Seeding on Transwell Inserts: Seed cells onto collagen-coated Transwell inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.[13]

-

Monolayer Integrity Check: Measure TEER values. Monolayers with TEER values above a pre-defined threshold are used for the experiment.[10]

-

Permeability Experiment:

-

Wash the monolayers with transport buffer.

-

Add the test compound (e.g., YM-202074 or its prodrug) to the apical (A) chamber.

-

At specified time points, collect samples from the basolateral (B) chamber.

-

To assess active efflux, perform the experiment in the reverse direction (B to A).[18]

-

-

Sample Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Protocol 2: In Vivo Rodent Brain Microdialysis

-

Surgical Implantation of Guide Cannula: Under anesthesia, surgically implant a guide cannula into the specific brain region of interest using a stereotaxic apparatus.[9][19]

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

-

Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[7][20]

-

Baseline Sample Collection: Collect several baseline dialysate samples to establish a stable baseline.

-

Drug Administration: Administer the YM-202074 formulation via the desired route.

-

Post-Dose Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Sample Analysis: Analyze the dialysate samples using a highly sensitive LC-MS/MS method to determine the unbound concentration of YM-202074 in the brain extracellular fluid.

-

Data Analysis: Plot the unbound brain concentration versus time to determine key pharmacokinetic parameters.

Troubleshooting Common Microdialysis Issues: [21][22][23][24]

-

No or low recovery: Check for probe damage, incorrect placement, or clogging.

-

High variability between animals: Ensure consistent surgical procedures and probe placement.

-

Animal welfare concerns: Monitor animals closely for any signs of distress.

Part 4: Conclusion

Optimizing the BBB penetration of a high molecular weight compound like YM-202074 is a significant challenge that requires a systematic and multi-pronged approach. By carefully considering the molecule's physicochemical properties, employing advanced chemical modification and formulation strategies, and utilizing robust in vitro and in vivo models with validated analytical methods, researchers can increase the likelihood of successfully delivering this promising therapeutic agent to the central nervous system. This guide serves as a starting point for troubleshooting and navigating the complexities of CNS drug delivery.

References

-

Pharmaffiliates. YM 202074. [Link]

-

Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science and Bioavailability. 2024;8:212. [Link]

-

Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders. National Center for Biotechnology Information. [Link].

-

Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. ResearchGate. [Link].

- Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. In: El-Kattan A., Varma M. (eds) Drug Transporters. Methods in Molecular Biology, vol 1735. Humana Press, New York, NY.

-

High-throughput screening for identification of blood-brain barrier integrity enhancers: a drug repurposing opportunity to rectify vascular amyloid toxicity. National Center for Biotechnology Information. [Link].

-

Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link].

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link].

-

Establishing Co-Culture Blood–Brain Barrier Models for Different Neurodegeneration Conditions to Understand Its Effect on BBB Integrity. MDPI. [Link].

-

Microdialysis of Interstitial Fluid from a Mouse Brain to Isolate Extracellular Proteins. JoVE. [Link].

-

ADME Caco-2 Permeability Assay. BioDuro. [Link].

-

The experimental procedure for coculturing the bEnd3 cells and astrocytes on different sides of the Transwell filter with 0.4 lm diameter pores. ResearchGate. [Link].

-

Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach. MDPI. [Link].

-

Establishment of murine in vitro blood-brain barrier models using immortalized cell lines. bioRxiv. [Link].

-

Current Strategies for Brain Drug Delivery. Theranostics. [Link].

-

Overview of Brain Microdialysis. National Center for Biotechnology Information. [Link].

-

Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. National Center for Biotechnology Information. [Link].

-

So many problems in doing microdialysis. ResearchGate. [Link].

-

Prodrug Approaches for CNS Delivery. National Center for Biotechnology Information. [Link].

-

Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates. National Center for Biotechnology Information. [Link].

-

Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. ResearchGate. [Link].

-

PRODRUGS TARGETING THE CENTRAL NERVOUS SYSTEM (CNS). ResearchGate. [Link].

-

BIO-Analytical Method Development and Validation By LC/MS/MS Technique. LinkedIn. [Link].

-

Advances in Multi-parameter Optimisation Methods for de Novo Drug Design. Optibrium. [Link].

-

Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online. [Link].

-

Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ResearchGate. [Link].

-

Observational Evaluations of Mice during Cerebral Microdialysis for Pediatric Brain Tumor Research. National Center for Biotechnology Information. [Link].

-

Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Bentham Science. [Link].

-

In silico methods to assess CNS penetration of small molecules. F1000Research. [Link].

-

Challenges and opportunities to penetrate the blood-brain barrier for brain cancer therapy. Theranostics. [Link].

-

Collecting antibodies and large molecule biomarkers in mouse interstitial brain fluid: a comparison of microdialysis and cerebral open flow microperfusion. Taylor & Francis Online. [Link].

-

LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link].

-

Prodrug Approach: An Overview of Recent Cases. BURJC Digital. [Link].

-

Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. National Center for Biotechnology Information. [Link].

-

How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synse. Patsnap. [Link].

-

Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. National Center for Biotechnology Information. [Link].

-

A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. PLOS One. [Link].

-

CNS Multiparameter Optimisation (MPO) Score Predictor. Chemaxon. [Link].

-

An In Silico Explainable Multi-Parameter Optimization Approach for De Novo Drug Design Against Proteins from Central Nervous System. ChemRxiv. [Link].

-

LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. OMICS International. [Link].

-

In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. National Center for Biotechnology Information. [Link].

-

A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier. National Center for Biotechnology Information. [Link].

-

The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers. [Link].

-

Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. ACS Publications. [Link].

-

In Silico Prediction of Brain Exposure: Drug Free Fraction, Unbound Brain to Plasma Concentration Ratio and Equilibrium Half-Life. Bentham Science. [Link].

-

Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties as Potential Brain Therapeutics in the Context of Spatially Diverse Healthcare Systems. MDPI. [Link].

-

The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers. [Link].

Sources

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. Blood–Brain Barrier Penetration of Novel 4-Trifluoromethyl-Coumarin Hybrids with Antibacterial Properties as Potential Brain Therapeutics in the Context of Spatially Diverse Healthcare Systems [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. High-throughput screening for identification of blood-brain barrier integrity enhancers: a drug repurposing opportunity to rectify vascular amyloid toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 14. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]

- 15. nebiolab.com [nebiolab.com]

- 16. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 17. omicsonline.org [omicsonline.org]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Observational Evaluations of Mice during Cerebral Microdialysis for Pediatric Brain Tumor Research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

Technical Support Center: Troubleshooting Low In Vivo Efficacy of Small Molecule Inhibitors

A Senior Application Scientist's Guide to YM-202074 and Beyond

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of small molecule inhibitors. While we will use YM-202074 as a central example, the principles and methodologies discussed here are broadly applicable to a wide range of small molecule compounds.

A Critical Note on Target Identity: YM-202074 vs. PIKfyve Inhibitors

Before proceeding, it is crucial to clarify a point of potential confusion in the field. The compound YM-202074 is a selective, allosteric antagonist of the metabotropic glutamate receptor type 1 (mGluR1) , with demonstrated neuroprotective effects in preclinical stroke models.[1] It is sometimes mistaken for PIKfyve kinase inhibitors, such as apilimod or YM-201636, which are distinct molecules with different mechanisms of action.[2][3] This guide will proceed with troubleshooting strategies applicable to small molecules like YM-202074, focusing on universal challenges in drug development, but all target-specific validation should be directed at its correct target, mGluR1.

Part 1: Foundational Checks - Ruling Out the Simple Stuff

Low efficacy can often be traced back to fundamental issues that occur before the compound even enters the animal. Addressing these first can save significant time and resources.

Q1: My in vivo results are poor. Where do I possibly begin?

Start with the most basic and controllable variables: the compound itself and how it's prepared. An unexpected result is often a data point telling you that one of your starting assumptions is incorrect. We must begin by validating those assumptions.

Below is a logical workflow to diagnose the root cause of low in vivo efficacy.

Caption: A systematic workflow for troubleshooting low in vivo efficacy.

Q2: How do I know if my drug formulation is the problem?

Poor aqueous solubility is a leading cause of low oral bioavailability for the majority of new chemical entities.[4][5] If the drug doesn't dissolve in gastrointestinal fluids, it cannot be absorbed into the bloodstream.

Causality: An inappropriate formulation can lead to the drug precipitating upon administration, failing to be absorbed, and being excreted without ever reaching systemic circulation. The goal of formulation is to improve the drug's solubility and stability in a way that facilitates absorption.[6][7]

Troubleshooting Steps:

-

Check Solubility: Determine the solubility of YM-202074 in your chosen vehicle. If it's low (<1 mg/mL), you likely have a formulation issue.

-

Visual Inspection: Does the formulation look like a clear solution, a homogenous suspension, or is there visible precipitate? The formulation should be consistent between preparations.

-

Consider the Route of Administration: An oral gavage formulation has different requirements than one for intravenous (IV) or intraperitoneal (IP) injection. For IV administration, the compound must be completely solubilized to prevent embolism, whereas IP and oral routes can sometimes tolerate uniform suspensions.[8]

-

Explore Alternative Formulations: If solubility is poor, a simple saline or PBS vehicle is insufficient. You must move to solubility-enhancing formulations.

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

| Strategy | Description | Advantages | Disadvantages |

| Co-solvents | Using a mixture of water-miscible solvents (e.g., DMSO, PEG-400, ethanol) to increase solubility.[6] | Simple to prepare. | Can cause toxicity or precipitation upon dilution in the bloodstream. |

| Surfactants | Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the drug.[8] | Significantly increases solubility. | Can have their own biological effects or cause hypersensitivity. |

| Cyclodextrins | Using cyclic oligosaccharides (e.g., HP-β-CD) to form inclusion complexes with the drug.[4] | Improves solubility and stability; generally low toxicity. | Can be expensive; may not work for all molecules. |

| Lipid-Based Systems | Self-emulsifying drug delivery systems (SEDDS) or solutions in oils (e.g., corn oil).[5][7] | Excellent for highly lipophilic drugs; can improve lymphatic uptake. | Can be complex to prepare and characterize. |

| Nanosuspensions | Reducing particle size to the nanometer range to increase surface area and dissolution rate.[4] | Greatly enhances dissolution. | Requires specialized equipment (e.g., high-pressure homogenizer). |

Protocol 1: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage

Objective: To prepare a 10 mg/mL solution of a poorly soluble compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Methodology:

-

Calculate the required amounts. For a 10 mL final volume at 10 mg/mL, you need 100 mg of YM-202074.

-

Prepare a 40% (w/v) solution of HP-β-CD in sterile water. This means dissolving 4 g of HP-β-CD in water to a final volume of 10 mL. Gentle heating and stirring can aid dissolution.

-

Slowly add the 100 mg of powdered YM-202074 to the 40% HP-β-CD solution while vortexing or sonicating.

-

Continue to mix at room temperature for 1-2 hours or until the solution becomes clear. The formation of the inclusion complex takes time.

-

Visually inspect for any undissolved particles. If necessary, filter through a 0.22 µm syringe filter if for parenteral use, although this is not strictly required for oral gavage.

-

Administer to animals within a validated stability window (e.g., within 4 hours of preparation).

Part 2: Pharmacokinetic (PK) Investigation - Is the Drug Getting to the Target Tissue?

If the formulation is sound but efficacy is still low, the next critical question is whether the drug is being absorbed and reaching a sufficient concentration in the blood and, ultimately, the target tissue. This is the domain of pharmacokinetics (PK), which studies what the body does to the drug.[9][10]

Q3: How do I know if my drug has poor bioavailability?

You must measure it. A pilot PK study is an essential experiment that should be conducted early in any in vivo research program. It provides critical data on absorption, distribution, metabolism, and excretion (ADME).[11][12]

Causality: Low efficacy is guaranteed if the drug concentration in the plasma (and by extension, the target tissue) never reaches the level required for a biological effect (typically at or above the in vitro IC50 or EC50). A drug may be poorly absorbed from the gut, or it may be absorbed but then rapidly cleared by the liver (first-pass metabolism), resulting in low systemic exposure.[13][14]

Troubleshooting Steps:

-

Design a Pilot PK Study: A simple PK study involves administering the drug to a small cohort of animals (e.g., n=3-4 mice) and collecting blood samples at multiple time points.

-

Include an IV Cohort: To determine absolute bioavailability, you must compare the drug exposure after oral administration to the exposure after intravenous (IV) administration, where bioavailability is 100% by definition.[11][13]

-

Analyze Plasma Samples: Use a sensitive bioanalytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the concentration of your drug in the plasma samples.

-

Calculate Key PK Parameters: Plot the plasma concentration versus time and calculate the key parameters.

Caption: Key biological barriers affecting oral bioavailability.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description | Implication for Low Efficacy |

| Cmax | Maximum observed plasma concentration. | If Cmax is below the in vitro effective concentration, the drug may never reach a high enough level to have an effect. |

| Tmax | Time at which Cmax is reached. | A very long Tmax might indicate slow absorption. |

| AUC | Area Under the Curve (plasma concentration vs. time). Represents total drug exposure.[10] | This is the most critical parameter. A low AUC indicates poor overall exposure. |

| F (%) | Absolute Bioavailability. Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[11] | A low F% (<20%) confirms that absorption and/or first-pass metabolism is a major problem. |

Protocol 2: Pilot Pharmacokinetic Study in Mice

Objective: To determine the plasma concentration profile and key PK parameters of YM-202074 following a single oral dose.

Methodology:

-

Animal Dosing: Use two groups of mice (e.g., C57BL/6, n=3-4 per group).

-

Group 1 (Oral): Administer YM-202074 at the planned efficacy dose (e.g., 10 mg/kg) via oral gavage.

-

Group 2 (IV): Administer a lower dose (e.g., 2 mg/kg) of a fully solubilized formulation via tail vein injection.

-

-

Blood Sampling: Collect sparse blood samples (e.g., ~50 µL per sample) from each mouse at different time points. A typical schedule for an oral study might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use a sparse sampling design where each mouse is bled only 2-3 times to minimize stress and volume loss.

-

Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

-

Sample Analysis: Store plasma at -80°C until analysis by a qualified bioanalytical lab using a validated LC-MS/MS method.

-

Data Analysis: Use software like Phoenix WinNonlin or GraphPad Prism to plot the concentration-time curve and calculate the PK parameters listed in Table 2.

Part 3: Pharmacodynamic (PD) Investigation - Is the Drug Hitting Its Target?

If your PK study shows adequate exposure (e.g., AUC is high and Cmax exceeds the in vitro IC50 for a reasonable duration) but you still see no efficacy, you have a Pharmacodynamic (PD) problem. PK/PD modeling is the discipline of linking exposure to effect.[15][16][17]

Q4: My drug exposure is high, but there's no efficacy. How do I confirm the drug is working on its target in the animal?

You must measure target engagement in the relevant tissue at time points informed by your PK data.

Causality: The presence of the drug in the blood does not guarantee it is engaging its target in the tissue of interest (e.g., the brain or a tumor). The drug may not effectively cross biological barriers like the blood-brain barrier, or it might be rapidly effluxed from the target cells.[18] Verifying target modulation provides direct evidence that the drug is having the intended biochemical effect in vivo.

Troubleshooting Steps:

-

Identify a PD Biomarker: You need a measurable downstream marker of your target's activity. For YM-202074, an mGluR1 antagonist, this could be a downstream signaling molecule like phosphorylated ERK (p-ERK) or inositol phosphate production in brain tissue, depending on the pathway's activity in your model.

-

Design a PK/PD Study: This study links drug exposure with the biological effect.

-

Dose animals with your compound.

-

At key time points (e.g., at Tmax and a later time point), collect both plasma (for PK) and the target tissue (for PD).

-

Analyze the tissue for your PD biomarker.

-

-

Correlate Exposure and Effect: Plot the level of your PD biomarker against the plasma or tissue concentration of the drug. A successful result will show a clear exposure-response relationship (e.g., as drug concentration increases, the level of the biomarker decreases).[9]

Caption: The relationship between Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy.

Protocol 3: Western Blot for In Vivo Target Modulation

Objective: To assess the phosphorylation status of a downstream kinase (e.g., p-ERK) in tumor tissue following treatment with an inhibitor.

Methodology:

-

Study Design: Treat tumor-bearing mice with either vehicle or your compound. Based on PK data, select a time point (e.g., 2-4 hours post-dose) where drug exposure is expected to be high.

-

Tissue Collection: Euthanize mice and immediately excise tumors. Snap-freeze the tissue in liquid nitrogen to preserve the phosphorylation status of proteins.

-

Protein Extraction: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody against your biomarker (e.g., anti-p-ERK) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin). Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Compare the vehicle-treated group to the drug-treated group. A significant reduction in the p-ERK/Total ERK ratio indicates successful in vivo target engagement.

Part 4: Advanced Troubleshooting - When the Drug Is There and On-Target

If you have confirmed both adequate exposure (PK) and target engagement (PD), but the desired therapeutic efficacy is still absent, the problem lies within the complexity of the biological system.

Q5: My drug gets there and hits its target, but the tumors still grow. What's going on?

This points to biological resistance mechanisms within your in vivo model. The tumor microenvironment (TME) is a common culprit, creating physical and cellular barriers to therapy.[19][20][21]

Potential Causes & Solutions:

-

The Tumor Microenvironment (TME):

-

Physical Barriers: Dense extracellular matrix (ECM) and high interstitial fluid pressure can prevent the drug from physically reaching all cancer cells.[21][22]

-

Cellular Resistance: Cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) can secrete growth factors that bypass the signaling pathway you are inhibiting.[19][23]

-

Hypoxia: Poorly vascularized regions of a tumor are often hypoxic, which can make cells resistant to many therapies.[20][21]

-

Solution: Consider combination therapies. For example, pair your inhibitor with a drug that targets stromal cells or normalizes the tumor vasculature.

-

-

Off-Target Effects:

-

Confounding Biology: The inhibitor might have an off-target effect that counteracts its on-target efficacy. For example, it could inhibit a kinase that is unexpectedly involved in a pro-apoptotic pathway.[24]

-

Toxicity: Off-target effects can cause toxicity that limits the dose you can administer, preventing you from reaching a fully efficacious exposure level.[24]

-

Solution: Profile your compound against a broad panel of kinases or receptors to identify potential off-targets. Compare the in vivo phenotype to that of a structurally distinct inhibitor of the same target or use genetic validation (e.g., shRNA or CRISPR) in your tumor model.[24]

-

-

Flawed Model or Hypothesis:

-